molecular formula C18H16N2O6 B127780 Bufrolin CAS No. 54867-56-0

Bufrolin

Cat. No.: B127780
CAS No.: 54867-56-0
M. Wt: 356.3 g/mol
InChI Key: BQVIONBNDNFCCP-UHFFFAOYSA-N
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Description

Bufrolin is a synthetic compound known for its potent activity as a G protein-coupled receptor 35 (GPR35) agonist. It is structurally related to cromoglycate, a well-known histamine release inhibitor. This compound has been studied for its potential therapeutic applications, particularly in the context of allergic reactions and inflammation .

Preparation Methods

Bufrolin can be synthesized through various synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to yield the desired product. The synthesis typically involves the use of reagents such as cromoglycate analogs and other chemical intermediates. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Chemical Reactions Analysis

Bufrolin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used .

Scientific Research Applications

Bufrolin has a wide range of scientific research applications, including:

Mechanism of Action

Bufrolin exerts its effects by acting as a high potency agonist of GPR35. It promotes interactions between β-arrestin-2 and either human GPR35a or rat GPR35. This interaction leads to the activation of downstream signaling pathways that modulate immune responses and inflammation. The molecular targets and pathways involved include specific arginine residues within the GPR35 receptor, which are critical for this compound’s binding and activity .

Comparison with Similar Compounds

Bufrolin is similar to other compounds such as lodoxamide and cromoglycate, which are also known for their anti-allergic properties. this compound is unique in its high potency and equipotent activity at both human and rat GPR35. This makes it a valuable tool for studying GPR35-related pathways and for potential therapeutic applications. Other similar compounds include nedocromil sodium and zaprinast, which share some structural features and biological activities with this compound .

This compound’s unique properties and wide range of applications make it an important compound in scientific research and potential therapeutic development.

Properties

IUPAC Name

6-butyl-4,10-dioxo-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-2-3-4-8-5-9-12(21)6-10(17(23)24)20-16(9)14-13(22)7-11(18(25)26)19-15(8)14/h5-7H,2-4H2,1H3,(H,19,22)(H,20,21)(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVIONBNDNFCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C3=C1NC(=CC3=O)C(=O)O)NC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203353
Record name Bufrolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54867-56-0
Record name Bufrolin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054867560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufrolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUFROLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46C1PX266N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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